molecular formula C13H17BrN2O4 B6993096 ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate

ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate

Cat. No.: B6993096
M. Wt: 345.19 g/mol
InChI Key: NLSOAQIFOGQUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications. It is often used in scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid and ethyl 3-aminopropanoate.

    Activation and Coupling: The carboxylic acid group of 5-bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with ethyl 3-aminopropanoate to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl groups in the molecule can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as triethylamine (TEA).

    Reduction: Reducing agents like LiAlH4 or NaBH4, solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.

Scientific Research Applications

Ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-2-oxo-propanoate: Similar in structure but lacks the pyridine ring and methylamino group.

    5-Bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid: Shares the pyridine ring and bromine atom but lacks the ester and methylamino groups.

Uniqueness

Ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

ethyl 3-[(5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonyl)-methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-4-20-10(17)5-6-16(3)13(19)11-8(2)9(14)7-15-12(11)18/h7H,4-6H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOAQIFOGQUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)C1=C(C(=CNC1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.